

An In-depth Technical Guide to the Antitumor Compound HMN-176

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Compound of Interest

Compound Name: HMN-176

Cat. No.: B10753006

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Compound Identification and Chemical Properties

HMN-176, with the chemical formula $C_{20}H_{18}N_2O_4S$ and a molecular weight of 382.43 g/mol , is a stilbene derivative identified as the active metabolite of the oral prodrug HMN-214.[1] Its IUPAC name is (E)-4-(2-(4-methoxyphenylsulfonamido)styryl)pyridine 1-oxide. The compound is registered under the CAS Number 173529-10-7.

Property	Value
Chemical Formula	C20H18N2O4S
Molecular Weight	382.43 g/mol
CAS Number	173529-10-7
IUPAC Name	(E)-4-(2-(4- methoxyphenylsulfonamido)styryl)pyridine 1- oxide
Synonyms	(E)-4-((2-N-(4- methoxybenzenesulfonyl)amino)stilbazole)1- oxide
Prodrug	HMN-214



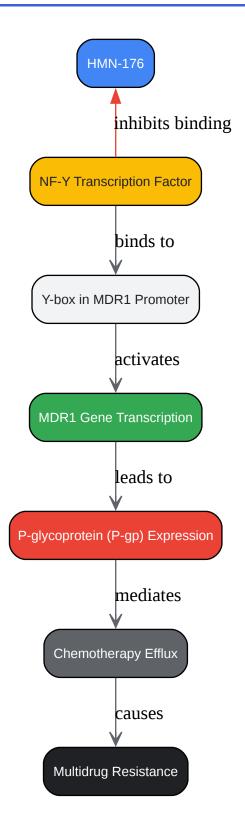
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

HMN-176 exhibits a unique dual mechanism of action, targeting both transcriptional regulation and mitotic processes to exert its potent antitumor effects.

Reversal of Multidrug Resistance via NF-Y Inhibition

A primary mechanism of **HMN-176** is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y.[2] NF-Y is a critical factor for the basal expression of the Multidrug Resistance Gene 1 (MDR1). By inhibiting the binding of NF-Y to its target Y-box consensus sequence in the MDR1 promoter, **HMN-176** effectively downregulates the expression of P-glycoprotein (P-gp), the protein product of the MDR1 gene and a key efflux pump responsible for chemotherapy resistance. This leads to increased intracellular accumulation of cytotoxic agents in resistant cancer cells.





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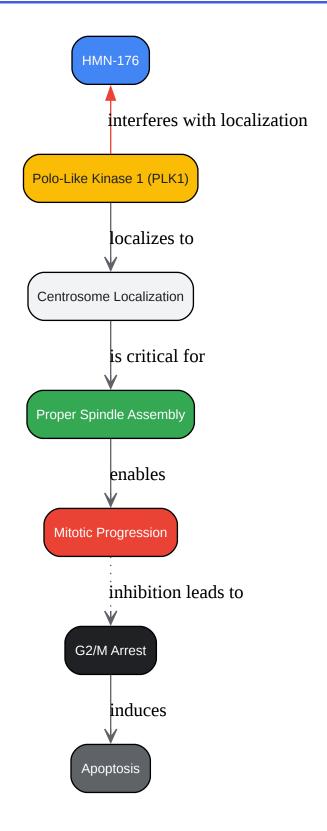
HMN-176 inhibition of the NF-Y pathway to reverse multidrug resistance.



Mitotic Disruption through Interference with Polo-Like Kinase 1 (PLK1)

HMN-176 also disrupts mitosis by interfering with the function of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[3] Unlike direct enzymatic inhibitors, **HMN-176** alters the subcellular localization of PLK1, preventing its proper function at the centrosomes and along the cytoskeletal structure. This interference leads to defects in spindle pole body formation, resulting in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.





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HMN-176 interference with PLK1 localization leading to mitotic arrest.

Preclinical Antitumor Activity



In Vitro Cytotoxicity

HMN-176 has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines.

Cell Line Panel	Mean IC₅₀ (nM)
General Cancer Cell Lines	112

Furthermore, **HMN-176** retains its efficacy in cell lines resistant to conventional chemotherapeutic agents.

Resistant Cell Line	Resistance to	IC50 (nM)
P388 Leukemia	Cisplatin	143
P388 Leukemia	Doxorubicin	557
P388 Leukemia	Vincristine	265

Ex Vivo Activity in Human Tumor Specimens

The antitumor activity of **HMN-176** was evaluated in an ex vivo soft agar cloning assay using fresh human tumor specimens. The data indicate a dose-dependent response across various tumor types.

Tumor Type	HMN-176 Concentration	Response Rate (%)
All Assessable Specimens	0.1 μg/mL	32% (11/34)
All Assessable Specimens	1.0 μg/mL	62% (21/34)
All Assessable Specimens	10.0 μg/mL	71% (25/35)
Breast Cancer	1.0 μg/mL	75% (6/8)
Non-Small-Cell Lung Cancer	10.0 μg/mL	67% (4/6)
Ovarian Cancer	10.0 μg/mL	57% (4/7)



Experimental Protocols Cell Culture and Proliferation Assay (MTT)

- Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a density of 3 x 10³ to 1 x 10⁴ cells per well.
- Drug Treatment: After 24 hours, **HMN-176** is added at various concentrations.
- Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂ and 95% air.
- MTT Assay: The inhibition of cell growth is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration of **HMN-176** required to produce 50% inhibition of growth (IC₅₀) is then calculated.

Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Cells are treated with HMN-176 (e.g., 3 μM) for a specified duration (e.g., 24-48 hours).
- Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Fixed cells are stored at -20°C for at least 2 hours.
- Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
- Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The
 distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on
 their fluorescence intensity.





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